molecular formula C14H14ClN3OS B11790774 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole

7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole

Cat. No.: B11790774
M. Wt: 307.8 g/mol
InChI Key: JGBVSNJAQNBAGQ-UHFFFAOYSA-N
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Description

7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a chloro group, an ethoxy group, and a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and halogenated aromatic compounds under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as iodine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or ethoxy positions .

Scientific Research Applications

7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole involves its interaction with molecular targets such as enzymes and DNA. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives, such as:

Uniqueness

7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

7-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C14H14ClN3OS/c1-4-19-11-6-5-10(15)13-12(11)16-14(20-13)18-9(3)7-8(2)17-18/h5-7H,4H2,1-3H3

InChI Key

JGBVSNJAQNBAGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)Cl)SC(=N2)N3C(=CC(=N3)C)C

Origin of Product

United States

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